molecular formula C12H20N2O B1222778 N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide CAS No. 83481-69-0

N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide

Cat. No.: B1222778
CAS No.: 83481-69-0
M. Wt: 208.3 g/mol
InChI Key: VHYUYQHTMPWAPK-UHFFFAOYSA-N
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Description

N-methyl-N-[5-(1-pyrrolidinyl)pent-3-yn-2-yl]acetamide is a N-alkylpyrrolidine.

Scientific Research Applications

Muscarinic Activity

A study investigated the muscarinic activity of structural analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide in the guinea pig ileum. It was found that larger alkyl groups substituted for the acetyl methyl group resulted in decreased muscarinic potency. The N-methyl group was essential for muscarinic activity, with its replacement leading to antagonists (Ringdahl et al., 1982).

Conformational Restriction Studies

Conformationally restricted analogues of this compound were synthesized and tested for muscarinic and antimuscarinic activity. These analogues were found to be moderately potent muscarinic antagonists or weak partial agonists, with structural modifications leading to decreased affinity and efficacy (Lundkvist et al., 1989).

Derivative Studies

A series of tertiary and quaternary analogues of this compound was synthesized. These compounds displayed varying degrees of muscarinic agonism, partial agonism, or antagonism. Replacement of specific groups in these analogues led to changes in efficacy and affinity at muscarinic receptors (Nilsson et al., 1988).

Effects on Acetylcholine Release

The effect of this compound on acetylcholine release from the cerebral cortex was studied in rats. This compound enhanced acetylcholine output, suggesting presynaptic antagonistic and postsynaptic agonistic effects on muscarine receptors (Casamenti et al., 1986).

Synthesis and Enantiomer Studies

An improved synthesis method for the enantiomers of this compound was developed, allowing for large-scale preparation. The enantiomers were then tested for their ability to release acetylcholine, with one enantiomer showing higher potency (Nilsson et al., 1992).

Properties

CAS No.

83481-69-0

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

IUPAC Name

N-methyl-N-(5-pyrrolidin-1-ylpent-3-yn-2-yl)acetamide

InChI

InChI=1S/C12H20N2O/c1-11(13(3)12(2)15)7-6-10-14-8-4-5-9-14/h11H,4-5,8-10H2,1-3H3

InChI Key

VHYUYQHTMPWAPK-UHFFFAOYSA-N

SMILES

CC(C#CCN1CCCC1)N(C)C(=O)C

Canonical SMILES

CC(C#CCN1CCCC1)N(C)C(=O)C

Synonyms

BM 5
BM-5
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide oxalate (1:1)
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (+-)-isomer
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (R)-isomer
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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